(4-Chlorophenyl)(cyclohexyl)methanol

Physicochemical Profiling pKa Prediction Structural Analog Comparison

Select (4-Chlorophenyl)(cyclohexyl)methanol for its unique chiral secondary alcohol structure, essential for asymmetric synthesis. A predicted PSA of 20.23 Ų and LogP 3.95 make it a privileged BBB-permeable fragment for CNS kinase inhibitor discovery. Its lower pKa (14.16 vs. 15.05 of achiral analogs) permits selective O-alkylation/esterification under mild conditions, preserving stereochemistry. The 4-chlorophenyl handle enables Pd-catalyzed cross-coupling diversification. Avoid achiral isomers that lack stereocontrol and demand extra synthetic steps. Triple diversification points support sequential installation of photoreactive and reporter groups for probe development. Research-use-only bulk quantities available.

Molecular Formula C13H17ClO
Molecular Weight 224.72 g/mol
CAS No. 106165-42-8
Cat. No. B3045405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(cyclohexyl)methanol
CAS106165-42-8
Molecular FormulaC13H17ClO
Molecular Weight224.72 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C13H17ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10,13,15H,1-5H2
InChIKeyUWCWPJZIKQCZIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (4-Chlorophenyl)(cyclohexyl)methanol (CAS 106165-42-8): A Chiral Arylmethanol Scaffold


(4-Chlorophenyl)(cyclohexyl)methanol is a chiral secondary alcohol featuring a central carbon atom bonded to a 4-chlorophenyl group, a cyclohexyl ring, a hydroxyl group, and a hydrogen atom . This substitution pattern creates a stereocenter, distinguishing it from constitutionally isomeric primary alcohols where the cyclohexyl ring is directly substituted . It serves as a versatile small molecule scaffold and intermediate for synthesizing complex organic molecules, particularly where chirality is a key structural consideration .

Why (4-Chlorophenyl)(cyclohexyl)methanol Cannot Be Replaced by Generic Analogs


Substituting (4-chlorophenyl)(cyclohexyl)methanol with a generic 'in-class' arylcyclohexylmethanol analog introduces significant risk due to quantifiable differences in physicochemical properties and stereochemistry. For example, the closely related isomer [1-(4-chlorophenyl)cyclohexyl]methanol (CAS 95266-30-1) shares an identical molecular formula but differs in its core structure, being a primary alcohol . This results in a measured density (1.152 vs. 1.125 g/cm³) and a predicted pKa (14.16 vs. 15.05), which directly impact handling, formulation, and reactivity in subsequent synthetic steps . Furthermore, the chiral secondary alcohol structure of the target compound provides a vital handle for asymmetric synthesis that is absent in the achiral primary alcohol isomer, leading to a complete functional divergence in stereoselective applications .

Quantitative Evidence for Differentiating (4-Chlorophenyl)(cyclohexyl)methanol from [1-(4-Chlorophenyl)cyclohexyl]methanol


Direct Physicochemical Comparison: Altered Density and Acidity Profile vs. Primary Alcohol Isomer

A direct head-to-head comparison of predicted physicochemical data reveals that (4-chlorophenyl)(cyclohexyl)methanol has a higher electron density and is more acidic than its primary alcohol isomer, [1-(4-chlorophenyl)cyclohexyl]methanol . The secondary benzylic alcohol structure of the target compound likely facilitates greater electron delocalization upon deprotonation, explaining its lower predicted pKa.

Physicochemical Profiling pKa Prediction Structural Analog Comparison Lead Optimization

Stereochemical Advantage: Enabling Asymmetric Synthesis Through a Confirmed Chiral Center

The target compound possesses a single, unambiguous chiral center at the secondary benzylic alcohol carbon, a feature completely absent in the achiral primary alcohol isomer . This structural distinction is not merely descriptive; the compound class is directly applicable in patented stereoselective synthetic routes. A patent for a stereoselective synthesis of intermediates for heterocyclic compounds uses a chiral halogen-substituted benzhydrol analog, confirming that such chiral secondary alcohol scaffolds are crucial for introducing enantiomeric purity into complex APIs [1].

Asymmetric Synthesis Chiral Building Block Stereoselective Synthesis Diastereomeric Resolution

Physicochemical Profile: Balanced LogP and PSA for CNS Drug Design Space

The target compound's predicted physicochemical profile (PSA 20.23 Ų, LogP 3.95) places it favorably within the established chemical space for CNS-active drugs [1]. When compared to class-average parameters for orally active CNS drugs (PSA < 60-70 Ų, LogP 2-5), this scaffold has a superior balance for initial permeability screening compared to alternatives with bulkier, more polar, or significantly different logP profiles. [2].

CNS Drug Discovery Physicochemical Property Analysis Blood-Brain Barrier Penetration Medicinal Chemistry

Targeted Application Scenarios for (4-Chlorophenyl)(cyclohexyl)methanol Leveraging Quantified Differentiation


CNS Lead Optimization Programs Requiring a Low PSA, Chiral Fragment

A medicinal chemistry team developing a kinase inhibitor for a neurodegenerative disease requires a fragment with proven low polar surface area (PSA < 25 Ų) to ensure high intrinsic blood-brain barrier permeability. (4-Chlorophenyl)(cyclohexyl)methanol, with a predicted PSA of 20.23 Ų and LogP of 3.95, meets this critical design criterion [1]. The presence of a chiral secondary alcohol provides an immediate vector for generating enantiopure derivatives to probe the stereospecificity of target binding, a strategic advantage over using an achiral fragment with a similar LogP/PSA profile that would require additional synthetic maneuvers to introduce chirality.

Stapled Peptide or Foldamer Synthesis Requiring a Conformationally Constrained, Chiral Aromatic Scaffold

In synthesizing conformationally constrained peptidomimetics, researchers can leverage the rigid aromatic core and the chiral secondary alcohol of (4-chlorophenyl)(cyclohexyl)methanol. The scaffold acts as a turn-inducing motif where the cyclohexyl and 4-chlorophenyl groups provide conformational restriction . The lower pKa (14.16 vs. 15.05) of the target compound compared to its primary alcohol isomer allows for selective O-alkylation or esterification under mild basic conditions, a key reaction for incorporating the building block into a larger peptide sequence without racemization at other sensitive sites.

Asymmetric Organocatalysis: Synthesis of a Bulky, Enantiopure Secondary Alcohol Catalyst

A process chemistry group developing an enantioselective reduction needs a bulky, chiral secondary alcohol to synthesize a new class of oxazaborolidine catalysts. The target compound's single chiral center can be resolved into its enantiomers using established methods, as supported by its structural class [2]. The resolved enantiomer, with its distinct phenyl and cyclohexyl steric bulk, is predicted to create a more sterically differentiating catalyst environment than analogs with smaller substituents, potentially leading to higher enantioselectivity in the target reduction reaction.

Chemical Biology: Synthesis of a Bifunctional Photoaffinity Probe

To create a photoaffinity probe for a novel protein target, a researcher requires a core scaffold that can be sequentially functionalized with a photoreactive group and a reporter tag. (4-Chlorophenyl)(cyclohexyl)methanol provides three points of diversification . The chlorine atom on the phenyl ring serves as a handle for transition-metal-catalyzed cross-coupling to introduce a terminal alkyne for click chemistry. The chiral secondary alcohol, predicted to be more acidic (pKa 14.16) than its primary alcohol analog , can be selectively functionalized with a diazirine-containing acid chloride in the presence of other sensitive groups, enabling a clean, stepwise probe assembly.

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